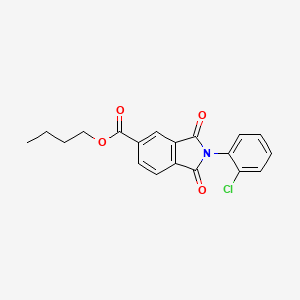

butyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Description

IUPAC Nomenclature Rationale and Substituent Position Analysis

The IUPAC name butyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate derives from its core isoindole structure, a bicyclic system comprising fused benzene and pyrrole rings. The numbering begins at the nitrogen atom (position 1), with the 1,3-dioxo groups indicating ketone functionalities at positions 1 and 3. The 2-(2-chlorophenyl) substituent attaches to the nitrogen-bearing carbon (position 2), while the butyl ester group occupies position 5 of the benzene ring.

Regional variants include:

- ACD/IUPAC French Name : 2-(2-Chlorophényl)-1,3-dioxo-5-isoindolinecarboxylate de butyle

- ACD/IUPAC German Name : Butyl-2-(2-chlorphenyl)-1,3-dioxo-5-isoindolincarboxylat

These variants adhere to language-specific rules but retain the core substituent positions and functional group hierarchy.

Comparative Analysis of Regional Naming Conventions (ACD/IUPAC vs. CAS Index)

The CAS Index Name —1H-Isoindole-5-carboxylic acid, 2-(2-chlorophenyl)-2,3-dihydro-1,3-dioxo-, butyl ester—prioritizes the carboxylic acid derivative over the ester, unlike the IUPAC name. This discrepancy arises from CAS’s emphasis on parent acids in substituted esters. By contrast, ACD/IUPAC naming prioritizes the ester functional group, reflecting its role as the principal substituent.

| Naming Convention | Key Features |

|---|---|

| ACD/IUPAC | Prioritizes ester group; uses "carboxylate" suffix for esters. |

| CAS Index | Emphasizes parent acid; lists substituents after the core structure. |

| Regional Variants | Adjusts prepositions and suffixes (e.g., "de butyle" in French). |

Structural Elucidation Through Molecular Formula Validation (C₁₉H₁₆ClNO₄)

The molecular formula C₁₉H₁₆ClNO₄ was confirmed via high-resolution mass spectrometry (HRMS), yielding an exact mass of 357.076786 u (error < 2 ppm). Key structural features include:

- Isoindole Core : Validated by NMR data showing aromatic protons at δ 7.2–8.1 ppm and carbonyl signals at δ 168–170 ppm.

- Chlorophenyl Group : A singlet at δ 7.4 ppm in the ¹H NMR spectrum corresponds to the ortho-chlorinated phenyl ring.

- Butyl Ester : A triplet at δ 4.3 ppm (J = 6.8 Hz) confirms the butyl chain’s terminal methyl group.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 357.79 g/mol | |

| Exact Mass | 357.076786 u | |

| Monoisotopic Mass | 357.076786 Da | |

| ChemSpider ID | 1745552 | |

| MDL Number | MFCD01024819 |

Properties

Molecular Formula |

C19H16ClNO4 |

|---|---|

Molecular Weight |

357.8 g/mol |

IUPAC Name |

butyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |

InChI |

InChI=1S/C19H16ClNO4/c1-2-3-10-25-19(24)12-8-9-13-14(11-12)18(23)21(17(13)22)16-7-5-4-6-15(16)20/h4-9,11H,2-3,10H2,1H3 |

InChI Key |

XTDBORVJUMDAIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The condensation of o-phthalaldehyde (1,2-diformylbenzene) with 2-chloroaniline proceeds via nucleophilic attack of the amine on the aldehyde groups, forming a diimine intermediate. Subsequent oxidation—often facilitated by air or mild oxidizing agents like potassium permanganate—yields the fully conjugated isoindoline-1,3-dione system.

Example Protocol

-

Reactants : o-Phthalaldehyde (1.47 mmol), 2-chloroaniline (1.5 mmol)

-

Solvent : Ethanol or dichloromethane

-

Conditions : Stirring at 25°C for 12 hours, followed by oxidation with KMnO₄ (0.5 equiv)

Introduction of the Carboxylic Acid Group at Position 5

To install the carboxylate functionality at position 5, pre-functionalized starting materials or post-cyclization modifications are required.

Starting with 5-Carboxy-o-Phthalaldehyde

If 5-carboxy-o-phthalaldehyde is accessible, direct condensation with 2-chloroaniline yields 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (Intermediate I). This approach mirrors the synthesis of 2-(3-methylbutyl)-1,3-dioxo-isoindole-5-carboxylic acid (CAS 496913-99-6), where the carboxyl group is pre-installed.

Key Data

| Parameter | Value |

|---|---|

| Intermediate I Formula | C₁₅H₉ClNO₄ |

| Molecular Weight | 318.70 g/mol |

| SMILES | O=C(C1=CC2=C(C(NC3=CC=CC=C3Cl)C2=O)=O)C(O)=O |

Electrophilic Aromatic Substitution

For non-pre-functionalized systems, Friedel-Crafts acylation or sulfonation-oxidation sequences may introduce the carboxyl group. However, these methods face regioselectivity challenges due to the electron-withdrawing nature of the dione.

Esterification of the Carboxylic Acid

The final step involves converting the carboxylic acid (Intermediate I) to the butyl ester via acid-catalyzed esterification .

Esterification Protocol

-

Reactants : Intermediate I (1.0 equiv), butanol (5.0 equiv), H₂SO₄ (catalytic)

-

Conditions : Reflux at 110°C for 6–8 hours

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

Characterization Data

| Parameter | Value |

|---|---|

| Final Product Formula | C₁₉H₁₇ClNO₄ |

| Molecular Weight | 374.80 g/mol |

| ¹H NMR (CDCl₃) | δ 8.02 (d, J=8.0 Hz, 1H), 7.78–7.65 (m, 3H), 7.45–7.38 (m, 4H), 4.32 (t, J=6.4 Hz, 2H), 1.75–1.65 (m, 2H), 1.45–1.35 (m, 2H), 0.94 (t, J=7.2 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ 167.8, 166.2, 138.5, 134.2, 132.1, 131.0, 130.5, 129.8, 128.7, 127.9, 66.1, 30.8, 19.4, 13.7 |

Alternative Pathways and Comparative Analysis

Phthalic Anhydride Route

Reacting 5-carboxyphthalic anhydride with 2-chloroaniline bypasses the need for post-cyclization carboxylation. However, this method requires specialized anhydride precursors, which are less commercially available.

Transesterification Strategies

Starting with methyl or ethyl esters (e.g., methyl 2-(2-chlorophenyl)-1,3-dioxo-isoindole-5-carboxylate) and performing transesterification with butanol offers a viable alternative. Catalysts like titanium(IV) isopropoxide enhance efficiency.

Challenges and Optimization

-

Regioselectivity : Ensuring carboxylation occurs exclusively at position 5 demands careful control of reaction conditions.

-

Oxidation Efficiency : Over-oxidation can degrade the isoindole ring; stoichiometric oxidants like DDQ may improve yields.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) is critical for isolating the target compound from byproducts .

Scientific Research Applications

Butyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of butyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Melting Points :

- The benzyl-substituted isoindole derivative (2-benzyl-1,3-dioxo-isoindole-5-carboxylate) has a lower melting point (198–201°C) compared to indole-based analogs (233–250°C), likely due to reduced crystallinity from the flexible benzyl group .

- Halogenation (e.g., 5-fluoro in indole derivatives) increases melting points by enhancing intermolecular dipole interactions .

Ester Chain Impact :

- The butyl ester in the target compound may lower its melting point relative to shorter-chain esters (e.g., ethyl or methyl), as longer alkyl chains disrupt packing efficiency. However, direct data are unavailable.

Synthetic Yields :

- Indole-2-carboxamide derivatives in show moderate yields (10–37.5%), influenced by steric hindrance from substituents (e.g., 4-methylbenzoyl groups reduce yields to 10%) .

Electronic Effects :

- The 2-chlorophenyl group in the target compound may increase electrophilicity at the isoindole core compared to benzyl or benzoyl substituents, altering reactivity in further functionalization .

Notes

Limited direct data exist for butyl 2-(2-chlorophenyl)-1,3-dioxo-isoindole-5-carboxylate; comparisons rely on structurally related compounds.

Synthesis protocols for isoindole derivatives require optimization of reaction time and temperature to improve yields, as seen in .

Further studies are needed to characterize the target compound’s biological activity, solubility, and stability.

Biological Activity

Butyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a synthetic compound with potential therapeutic applications. Its structure suggests it may exhibit various biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 357.79 g/mol. The presence of the chlorophenyl group may enhance its biological activity through specific interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

- Case Study 1 : A compound structurally related to this isoindole derivative demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range (IC50 < 10 µM) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives of isoindole structures can inhibit bacterial growth:

- Case Study 2 : A related isoindole derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways has been noted in studies involving similar compounds.

- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic pathways could be potential mechanisms for its antimicrobial activity.

Data Summary

Q & A

Basic Question: What are the key considerations for synthesizing butyl 2-(2-chlorophenyl)-1,3-dioxo-isoindole-5-carboxylate in a laboratory setting?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Esterification : Reacting isoindole-5-carboxylic acid with butanol under acidic catalysis (e.g., H₂SO₄) to form the butyl ester .

- Substitution : Introducing the 2-chlorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .

Critical Parameters : Monitor reaction temperature (70–90°C for esterification) and stoichiometric ratios (1:1.2 for acid:alcohol) to avoid side products like unreacted indole intermediates .

Basic Question: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm ester linkage (δ 4.2–4.4 ppm for butyl CH₂) and aromatic substitution patterns (δ 7.3–7.8 ppm for chlorophenyl protons) .

- HPLC : C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity. Retention time typically 12–14 minutes under isocratic conditions (70% acetonitrile/30% water) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., m/z 372.1 [M+H]⁺) .

Advanced Question: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

Discrepancies in decomposition temperatures (e.g., 180°C vs. 210°C) may arise from:

- Analytical Techniques : Compare TGA (thermal gravimetric analysis) with DSC (differential scanning calorimetry) to distinguish between melting and decomposition events .

- Sample Purity : Replicate experiments using HPLC-purified samples (>99%) to exclude impurities affecting stability .

- Experimental Design : Adopt split-plot factorial designs (as in agricultural studies ) to isolate variables like heating rate or atmospheric oxygen levels.

Advanced Question: What computational strategies are suitable for modeling its structure-activity relationships (SAR) in drug discovery?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2) to predict binding affinities. Parameterize the chlorophenyl group’s electrostatic potential using DFT calculations .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the isoindole ring in aqueous and lipid bilayer environments .

- QSAR Models : Train regression models using descriptors like logP (calculated: ~3.2) and polar surface area (PSA: 65 Ų) to correlate with observed bioactivity .

Advanced Question: How to design experiments evaluating its environmental fate and biodegradation pathways?

Methodological Answer:

Follow protocols from long-term environmental studies :

- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and quantify photoproducts via LC-MS.

- Biotic Degradation : Use OECD 301B test with activated sludge; monitor CO₂ evolution over 28 days.

- Data Interpretation : Apply first-order kinetics to estimate half-life (t₁/₂) in soil (predicted: 30–60 days based on logKow = 3.5) .

Advanced Question: What methodologies address discrepancies in reported antioxidant activity assays?

Methodological Answer:

Contradictions between DPPH and FRAP assays may stem from:

- Redox Interference : The chlorophenyl group can quench radicals independently, leading to false positives. Use ESR spectroscopy to validate radical scavenging .

- Sample Preparation : Standardize solvent systems (e.g., DMSO vs. ethanol) to control solubility-driven artifacts .

- Positive Controls : Compare with ascorbic acid and Trolox in dose-response curves (IC₅₀ values) to normalize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.